{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine
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Overview
Description
{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine is a synthetic organic compound belonging to the class of pyrazole derivatives. This compound is characterized by the presence of two pyrazole rings, each substituted with different alkyl groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:
Formation of Pyrazole Rings: The pyrazole rings are synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
Substitution Reactions: The pyrazole rings are then substituted with 2,2-difluoroethyl and 3-methyl-1-propyl groups through nucleophilic substitution reactions.
Coupling Reaction: The substituted pyrazole rings are coupled using a suitable coupling agent, such as a carbodiimide, to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl substituents, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the difluoroethyl group to an ethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of ethyl-substituted pyrazole derivatives.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its unique structure allows for selective targeting of specific biological pathways.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Diethyl malonate: A diethyl ester of malonic acid used in the synthesis of barbiturates and other compounds.
Glycopyrrolate Related Compound C: A compound used as a reference standard in pharmaceutical quality tests.
Uniqueness: The uniqueness of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine lies in its dual pyrazole structure with distinct alkyl substitutions. This structure provides a versatile platform for chemical modifications and interactions with various biological targets, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C14H21F2N5 |
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Molecular Weight |
297.35 g/mol |
IUPAC Name |
1-[1-(2,2-difluoroethyl)pyrazol-4-yl]-N-[(3-methyl-1-propylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C14H21F2N5/c1-3-4-20-9-13(11(2)19-20)7-17-5-12-6-18-21(8-12)10-14(15)16/h6,8-9,14,17H,3-5,7,10H2,1-2H3 |
InChI Key |
WCGXAWDYKYJMCE-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)C)CNCC2=CN(N=C2)CC(F)F |
Origin of Product |
United States |
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